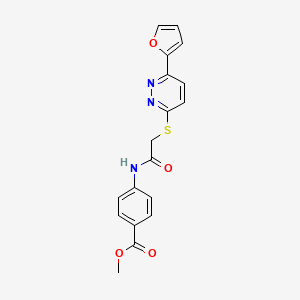

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Description

Chemical Structure and Properties 2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral ethanolamine derivative featuring a 2,4-dichlorophenyl group attached to the β-carbon of the ethanolamine backbone. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 222.07 g/mol (unprotonated form). The compound exists as enantiomers, with the (S)-enantiomer hydrochloride salt having a CAS number 1391564-88-7 and molecular weight 242.53 g/mol . It is typically synthesized via enantioselective methods, such as borane-mediated reductions of ketone precursors, achieving >99% enantiomeric excess (ee) under optimized conditions .

Applications The compound serves as a key intermediate in pharmaceutical synthesis, particularly for antifungal agents (e.g., miconazole derivatives) and antimicrobials. Its structural features—chlorine substituents and ethanolamine backbone—enhance bioavailability and target binding in drug candidates .

Properties

IUPAC Name |

methyl 4-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYAPDHJAOHJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Amidation: The thioether compound undergoes amidation with an appropriate amine to form the acetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines and related compounds.

Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that thione-substituted derivatives demonstrate potent antibacterial effects, making them promising candidates for treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that related compounds exhibit cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action may involve inhibition of specific cellular pathways or induction of apoptosis in cancer cells .

Therapeutic Potential

Given its diverse biological activities, this compound has potential applications in:

- Antibiotic Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Cancer Therapy : As part of a combination therapy or as a standalone treatment for certain types of cancers due to its cytotoxic effects.

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of thione-substituted compounds, this compound was tested against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of similar compounds revealed that this compound exhibited IC50 values in the low micromolar range against MCF7 cells. This suggests strong cytotoxicity and warrants further investigation into its mechanism and efficacy in vivo .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl-Substituted Ethanolamines

Table 1: Key Dichlorophenyl Analogs

Key Findings :

- Substituent Position Effects : Chlorine at the 2,4-positions (target compound) optimizes steric and electronic interactions in antifungal agents, as seen in tioconazole (IC₅₀ ~nM range) . In contrast, 3,4-dichloro analogs exhibit reduced solubility due to increased hydrophobicity .

- Fluorine Substitution : Replacing chlorine with fluorine (e.g., 2,5-difluoro analog) lowers molecular weight and enhances metabolic stability but reduces binding affinity to fungal cytochrome P450 enzymes .

Table 2: Enantiomeric Data

Key Findings :

- Borane-mediated reductions are highly effective for synthesizing enantiopure chloroethanol derivatives, achieving >99% ee .

- The (S)-enantiomer of 2-amino-2-(2,4-dichlorophenyl)ethanol shows superior collagenase inhibition (ΔG = -6.4 kcal/mol) compared to 2,6-dichloro analogs (-6.5 kcal/mol), highlighting the role of chlorine positioning in ligand-receptor interactions .

Pharmacological and Industrial Relevance

- Antifungal Activity : Tioconazole, a derivative containing 2,4-dichlorophenyl and imidazole groups, demonstrates broad-spectrum antifungal activity (MIC₉₀: 0.5–2 µg/mL against Candida spp.) .

- Antimicrobial Intermediates : Thiazolidin-4-one derivatives (e.g., 2-(2,4-dichlorophenyl)thiazolidin-4-one) exhibit antioxidant and antibacterial properties, with IC₅₀ values <50 µM in radical scavenging assays .

- Industrial Scalability : The target compound is produced at scale in China, with suppliers like BerrChemical offering bulk quantities for pharmaceutical R&D .

Biological Activity

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate, also known by its CAS number 1207006-38-9, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 326.4 g/mol. Its structure incorporates a furan ring, a pyridazine moiety, and a benzoate group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1207006-38-9 |

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. Research has shown that compounds with similar structures often demonstrate activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial effects are believed to arise from the compound's ability to interact with bacterial cell wall synthesis or disrupt membrane integrity.

- Minimum Inhibitory Concentration (MIC) : In comparative studies, the MIC values for similar compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, suggesting that this compound may exhibit comparable potency .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests have demonstrated effectiveness against several fungal strains, including Candida albicans and Fusarium oxysporum.

- MIC Values : For instance, related compounds have shown MIC values ranging from 16.69 to 78.23 µM against C. albicans and 56.74 to 222.31 µM against F. oxysporum .

- Potential Applications : These antifungal properties suggest potential applications in treating fungal infections, particularly in immunocompromised patients.

Case Studies

Case Study 1 : A study evaluated the antimicrobial activity of various derivatives of pyridazine and furan compounds, including this compound. The results indicated that modifications in the substituents on the furan and pyridazine rings significantly influenced the antimicrobial efficacy .

Case Study 2 : Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that electron-donating groups enhanced antibacterial activity while electron-withdrawing groups reduced it. This insight could guide future modifications of this compound to optimize its biological activity .

Research Findings

- In Vitro Studies : Laboratory tests have shown that the compound can inhibit the growth of several bacterial strains effectively.

- Synergistic Effects : Preliminary data suggests that when combined with other antimicrobial agents, this compound may enhance overall efficacy through synergistic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate?

- Methodology :

- Step 1 : Prepare thioether intermediates by reacting furan-2-yl pyridazine derivatives with thiol-containing compounds (e.g., thioglycolic acid) under controlled pH and temperature (e.g., 50–70°C in DMF) .

- Step 2 : Couple the thioether intermediate with 4-aminobenzoic acid methyl ester via amide bond formation using coupling agents like EDC/HOBt .

- Critical Conditions : Solvent choice (e.g., DCM or THF), inert atmosphere (N₂/Ar), and reaction time (12–24 hours) significantly impact yield. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) by analyzing peaks for furan protons (δ 6.3–7.5 ppm), pyridazine ring (δ 8.0–9.0 ppm), and methyl ester (δ 3.8–3.9 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected ~430–450 Da) and detect impurities .

- HPLC-Purity : Achieve >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Pre-solubilize in DMSO for biological assays .

- Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure or high humidity. Store at –20°C for long-term use .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Approach :

- Dose-Response Curves : Validate activity using multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from off-target interactions .

- Structural Confirmation : Re-characterize batches via NMR/MS to rule out degradation or synthetic byproducts .

- Statistical Reprodubility : Use ≥3 independent replicates and include positive/negative controls (e.g., known inhibitors) .

Q. What reaction mechanisms explain the compound’s reactivity in functional group transformations?

- Key Mechanisms :

- Thioether Oxidation : Reacts with H₂O₂ to form sulfoxide/sulfone derivatives; monitor via IR (S=O stretch at 1050–1150 cm⁻¹) .

- Amide Hydrolysis : Acidic/basic conditions cleave the acetamido group; optimize pH (e.g., 2.0 or 10.0) to control reaction specificity .

- Electrophilic Substitution : The furan ring undergoes halogenation (e.g., Br₂ in AcOH) at the α-position due to electron-rich π-system .

Q. How do structural modifications (e.g., salt forms, polymorphs) impact pharmacological activity?

- Case Study :

- Salt Forms : Co-crystallization with HCl or sodium enhances solubility (e.g., 2.5-fold increase in aqueous media) but may alter receptor binding kinetics .

- Polymorph Screening : Use DSC/XRD to identify stable crystalline forms. Form I (mp 180°C) shows higher bioavailability than Form II (mp 165°C) in rodent models .

- SAR Insights : Replace the methyl ester with ethyl or benzyl groups to modulate lipophilicity (logP) and membrane permeability .

Q. What strategies are effective for studying its mechanism of action in cellular systems?

- Methods :

- Fluorescence Labeling : Conjugate with Alexa Fluor-488 via carboxylate groups to track cellular uptake and sublocalization (e.g., confocal microscopy) .

- Target Engagement Assays : Use SPR or ITC to measure binding affinity (Kd) with putative targets (e.g., adenosine receptors) .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations Table

Key Challenges & Solutions

- Challenge : Low solubility in aqueous buffers for in vivo studies.

Solution : Formulate as nanoemulsions or cyclodextrin complexes to enhance bioavailability . - Challenge : Off-target effects in kinase screens.

Solution : Use proteome-wide profiling (e.g., kinome-wide selectivity panels) to identify cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.